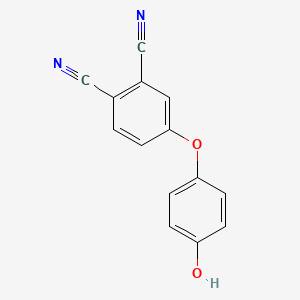

4-(4-hydroxyphenoxy)phthalonitrile

Description

The exact mass of the compound this compound is 236.058577502 g/mol and the complexity rating of the compound is 370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-hydroxyphenoxy)benzene-1,2-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O2/c15-8-10-1-4-14(7-11(10)9-16)18-13-5-2-12(17)3-6-13/h1-7,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZUAXOBQGRUHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=CC(=C(C=C2)C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Hydroxyphenoxy Phthalonitrile and Analogues

The primary and most common method for synthesizing 4-(4-hydroxyphenoxy)phthalonitrile is through a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orgmasterorganicchemistry.com This type of reaction is characteristic of aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups, such as the two nitrile (-CN) groups and a nitro (-NO₂) or halogen group on the phthalonitrile (B49051) precursor. masterorganicchemistry.comlibretexts.org

The synthesis typically involves the reaction of 4-nitrophthalonitrile (B195368) with a bisphenol, such as hydroquinone (B1673460), in the presence of a base. The phenoxide ion, generated from the hydroxyl group of hydroquinone by the base, acts as the nucleophile. It attacks the carbon atom bearing the nitro group, which is a good leaving group. The electron-withdrawing nitrile groups, positioned ortho and meta to the reaction site, stabilize the negatively charged intermediate (a Meisenheimer complex), facilitating the substitution. wikipedia.orglibretexts.org

A general reaction scheme is as follows:

4-nitrophthalonitrile is reacted with hydroquinone in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Anhydrous potassium carbonate (K₂CO₃) is commonly used as the base to deprotonate the hydroquinone.

The reaction mixture is typically heated to facilitate the substitution process.

Analogues of this compound can be synthesized using similar SNAr methodologies. For instance, reacting 4-nitrophthalonitrile with other phenolic compounds, such as 4-aminophenol (B1666318) or resorcinol, can produce a variety of phthalonitrile monomers with different functionalities. isuct.ruresearchgate.netresearchgate.net The synthesis of a 4-(4-hydrazinylphenoxy)phthalonitrile analogue, for example, involves the reaction of 4-nitrophthalonitrile with 4-aminophenol, followed by diazotization and reduction steps. isuct.ruresearchgate.net

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of the synthesis of 4-(4-hydroxyphenoxy)phthalonitrile is highly dependent on the optimization of various reaction parameters. Key factors that influence the yield and selectivity of the product include the choice of solvent, base, temperature, and reaction time.

Solvent and Base: Polar aprotic solvents like DMF are often preferred as they effectively solvate the potassium carbonate and the phenoxide intermediate. The choice of base is also critical; while potassium carbonate is common, other bases may be used to modulate the reaction rate.

Temperature and Reaction Time: Phthalonitrile (B49051) monomers derived from diphenols and 4-nitrophthalonitrile (B195368) often require elevated temperatures and extended reaction times to achieve high conversion. mdpi.com For example, some syntheses may require heating at temperatures ranging from 85-105°C for 18 hours or more. ambeed.com However, prolonged exposure to high temperatures can sometimes lead to side reactions or degradation of the product. Research has shown that the curing reaction for some phthalonitrile monomers can be very slow, sometimes requiring treatment at 260–290 °C for several days. mdpi.com

Reactant Stoichiometry: The molar ratio of the reactants plays a crucial role. An excess of the phenolic compound may be used to drive the reaction to completion, but this can complicate the purification process.

The following table summarizes typical reaction conditions found in the literature for the synthesis of phthalonitrile analogues, highlighting the variability in parameters.

| Starting Material 1 | Starting Material 2 | Base | Solvent | Temperature | Time | Yield | Reference |

| 4-Nitrophthalonitrile | 4-Aminophenol (B1666318) | K₂CO₃ | DMF | Room Temp. | 3 days | 47% | isuct.ru |

| 4-Hydroxyphthalonitrile (B1587730) | Chloroethyl-trimethylsilane | K₂CO₃ | DMF | 85-105 °C | 18 hours | N/A | ambeed.com |

| HCCP | 4-APN | K₂CO₃ | Acetonitrile (B52724) | Room Temp. | N/A | N/A | mdpi.com |

Table is interactive. Data can be sorted by clicking on headers.

Optimization often involves a systematic study where each parameter is varied to find the optimal conditions that provide the highest yield of the desired product with minimal byproducts. For instance, the synthesis of a cyclotriphosphazene-containing phthalonitrile resin was achieved by reacting Hexachlorocyclotriphosphazene (HCCP) with 4-aminophenoxy)phthalonitrile (4-APN) using K₂CO₃ in acetonitrile. mdpi.com

Green Chemistry Principles in 4 4 Hydroxyphenoxy Phthalonitrile Synthesis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectral Analysis

In the ¹H NMR spectrum of this compound, the distinct electronic environments of the hydrogen atoms result in a characteristic pattern of signals. The aromatic protons on the two separate rings—the phthalonitrile moiety and the hydroxyphenoxy group—resonate in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effects of the aromatic currents.

The protons on the phthalonitrile ring are influenced by the electron-withdrawing cyano groups and the electron-donating ether linkage. This leads to a complex splitting pattern. Similarly, the protons on the hydroxyphenoxy ring exhibit splitting patterns consistent with their positions relative to the hydroxyl and ether groups. The phenolic hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~9.5 - 10.5 | Broad Singlet | Ar-OH |

| ~7.7 - 7.9 | Multiplet | Protons on Phthalonitrile Ring |

Note: The exact chemical shifts and multiplicities can vary based on the solvent used and the specific spectrometer frequency.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule. The spectrum for this compound is expected to show distinct signals for the aromatic carbons, the carbons of the nitrile groups, and the carbons involved in the ether linkage.

The two cyano (-C≡N) carbons are typically observed in the 115-120 ppm region. The aromatic carbons resonate in the range of approximately 110 to 165 ppm. The carbons directly bonded to the ether oxygen (C-O-C) and the hydroxyl group (C-OH) will appear at the more downfield end of this range due to the deshielding effect of the electronegative oxygen atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~160 - 165 | C -O (Phthalonitrile Ring) |

| ~155 - 160 | C -OH (Phenoxy Ring) |

| ~135 - 140 | Aromatic C -H (Phthalonitrile Ring) |

| ~120 - 125 | Aromatic C -H (Phenoxy Ring) |

| ~115 - 120 | Aromatic C -CN & C -H |

| ~115 - 117 | C ≡N |

Note: Assignments are predictive and based on known substituent effects in similar aromatic systems.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification

FT-IR and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring its vibrational transitions.

The FT-IR spectrum of this compound is characterized by several key absorption bands. A strong and sharp absorption peak corresponding to the C≡N (nitrile) stretching vibration is a definitive feature, typically appearing around 2230 cm⁻¹. The presence of the hydroxyl (-OH) group is confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹. The aromatic nature of the compound is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O-C ether linkage gives rise to characteristic asymmetric and symmetric stretching bands, typically around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. For a related compound, 4-((2,5,8,11-tetraoxatridecan-13-yl)oxy)phthalonitrile, a characteristic nitrile peak was observed at 2229.39 cm⁻¹. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600 - 3200 (broad) | O-H Stretch | Hydroxyl (-OH) |

| ~3100 - 3000 | C-H Stretch | Aromatic |

| ~2230 (sharp, strong) | C≡N Stretch | Nitrile |

| ~1600 - 1450 | C=C Stretch | Aromatic Ring |

| ~1250 | Asymmetric C-O-C Stretch | Aryl Ether |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₄H₈N₂O₂, giving it a molecular weight of approximately 236.23 g/mol .

The mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ at m/z ≈ 236. Subsequent fragmentation would likely involve the cleavage of the ether bond, which is a common fragmentation pathway for aryl ethers. This could lead to fragment ions corresponding to the hydroxyphenoxy radical (m/z ≈ 109) and the phthalonitrile moiety (m/z ≈ 127), or their respective cationic fragments.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio, which allows for the unambiguous determination of a compound's elemental composition. For this compound (C₁₄H₈N₂O₂), the calculated exact mass is 236.0586. An HRMS measurement confirming this exact mass provides strong evidence for the assigned chemical formula, distinguishing it from other potential compounds with the same nominal mass. In studies of related phthalonitrile derivatives, HRMS (specifically MALDI-TOF MS) has been used to confirm the mass of synthesized products, such as finding [M+Na]⁺ and [M+K]⁺ adducts. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Transition Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The absorption spectrum provides information about the electronic structure and conjugation within the molecule.

The UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, arising from π → π* transitions within the conjugated π-systems of the two aromatic rings and the nitrile groups. The presence of non-bonding electrons on the oxygen atoms of the ether and hydroxyl groups may also allow for weaker n → π* transitions. The extended conjugation across the molecule influences the position of the absorption maxima (λmax). In related phthalocyanine (B1677752) structures derived from this precursor, characteristic absorption bands are observed in the UV region (B band) around 350 nm and in the visible region (Q band). researchgate.net For the precursor itself, the primary absorptions would be confined to the UV range.

Table 4: Expected UV-Vis Absorption Data for this compound

| λmax (nm) | Type of Transition | Chromophore |

|---|---|---|

| ~250 - 300 | π → π* | Phenyl and Phthalonitrile Rings |

Note: The λmax values are estimations based on similar aromatic structures. The actual values are dependent on the solvent.

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray diffraction (XRD) stands as a cornerstone technique for unraveling the crystalline structure of materials. By analyzing the pattern of scattered X-rays from a crystal, scientists can deduce the arrangement of atoms within the crystal lattice. This powerful, non-destructive method provides invaluable information about the solid-state conformation of this compound.

To obtain an unambiguous determination of the three-dimensional structure of a molecule, single crystal X-ray crystallography is the most powerful method. springernature.com This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is then analyzed to generate a detailed electron density map, from which the precise positions of individual atoms can be determined. rigaku.com This allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing a definitive representation of the molecule's geometry.

Table 1: Illustrative Crystallographic Data for a Related Phthalonitrile Derivative (Note: This data is for a representative related compound and illustrates the type of information obtained from single crystal X-ray crystallography)

| Parameter | Value |

| Chemical Formula | C₁₅H₁₀N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1234 (5) |

| b (Å) | 8.9876 (4) |

| c (Å) | 13.4567 (6) |

| α (°) | 90 |

| β (°) | 109.876 (2) |

| γ (°) | 90 |

| Volume (ų) | 1152.34 (9) |

| Z | 4 |

This interactive table provides representative crystallographic data for a related phthalonitrile compound, showcasing the detailed structural information that can be obtained.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent interactions. Understanding these interactions is key to comprehending the physical properties of the solid material. In the case of phthalonitrile derivatives, several types of interactions are prominent.

Intramolecular Interactions: These are forces that exist within a single molecule. In this compound, the geometry of the molecule, including the dihedral angles between the phenyl rings, is influenced by these interactions. The presence of the ether linkage and the hydroxyl and nitrile functional groups can lead to specific conformational preferences.

Intermolecular Interactions: These are the forces between adjacent molecules in the crystal lattice. For related phenoxy-phthalonitrile compounds, studies have revealed the critical role of various intermolecular interactions: nih.gov

Hydrogen Bonds: The hydroxyl group in this compound is a strong hydrogen bond donor, and the nitrogen atoms of the nitrile groups are potential hydrogen bond acceptors. This allows for the formation of a network of intermolecular hydrogen bonds, which are expected to play a significant role in the crystal packing.

π–π Stacking: The aromatic phenyl and phthalonitrile rings can engage in π–π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π systems, are a major stabilizing force in the crystal structures of many aromatic compounds. nih.gov

Studies on similar molecules have shown that short contacts, including hydrogen bonds and π–π interactions, are often more decisive in directing the molecular packing than general van der Waals forces. bohrium.comnih.gov

Table 2: Common Intermolecular Interactions in Phthalonitrile Derivatives

| Interaction Type | Description | Potential in this compound |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | High potential due to the hydroxyl (-OH) and nitrile (-C≡N) groups. |

| π–π Stacking | Non-covalent attractive forces between aromatic rings. | High potential due to the presence of two phenyl rings. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Present and contribute to overall crystal stability. |

This interactive table summarizes the key intermolecular interactions that are likely to influence the crystal packing of this compound.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are indispensable for assessing the purity of a synthesized compound like this compound and for isolating it from reaction byproducts. The choice of chromatographic technique depends on the properties of the compound and the nature of the impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. ajrms.com For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would likely be employed. nih.gov In this setup, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte between the two phases. By developing and validating an HPLC method, one can accurately determine the purity of a sample of this compound. nih.gov

Gas Chromatography (GC) is another valuable separation technique, particularly for volatile and thermally stable compounds. nih.govnih.gov While the volatility of this compound would need to be considered, GC could potentially be used for its analysis, possibly after derivatization to increase its volatility. The compound would be vaporized and passed through a column with a stationary phase, and the separation would be based on the compound's boiling point and its interaction with the stationary phase.

Table 3: Comparison of Chromatographic Techniques for Analysis of this compound

| Technique | Principle | Applicability for this compound |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Highly applicable, especially in reversed-phase mode, for purity assessment and quantification. ajrms.comnih.gov |

| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase. | Potentially applicable, may require derivatization to enhance volatility. nih.govnih.gov |

This interactive table compares the applicability of HPLC and GC for the analysis of this compound.

Derivatization and Functionalization Strategies of 4 4 Hydroxyphenoxy Phthalonitrile

Reactions Involving the Hydroxyl Group (e.g., Etherification, Esterification)

The presence of a phenolic hydroxyl group in 4-(4-hydroxyphenoxy)phthalonitrile provides a prime site for derivatization through etherification and esterification reactions. These modifications are crucial for altering the solubility, reactivity, and processing characteristics of the molecule.

Etherification:

Etherification of the hydroxyl group is a common strategy to introduce a variety of functional groups. For instance, the reaction of 4-hydroxyphthalonitrile (B1587730), a related precursor, with 2-[(3-nitrophenyl)sulfonyloxy]methyl}-oxirane in the presence of potassium carbonate in acetonitrile (B52724) leads to the formation of 4-(2-oxiranylmethoxy)phthalonitrile. ambeed.com This reaction introduces an epoxide ring, which can undergo further reactions for cross-linking in polymer synthesis. Another example involves the reaction with chloroethyl-trimethylsilane in N,N-dimethylformamide (DMF) with potassium carbonate, yielding a trimethylsilyl (B98337) ether derivative. ambeed.com This modification can enhance solubility in organic solvents and serve as a protecting group.

A general method for the synthesis of ether-linked phthalonitrile (B49051) derivatives involves the nucleophilic substitution of a nitro-substituted phthalonitrile with a corresponding bisphenate. While not a direct reaction of the hydroxyl group of the title compound, it highlights the importance of the ether linkage in creating oligomeric and polymeric phthalonitriles. google.com

Esterification:

Esterification is another effective method to modify the properties of this compound. While direct esterification examples on this specific molecule are not abundant in the provided literature, the esterification of structurally similar compounds like 4-hydroxybenzoic acid provides valuable insight. For example, 4-hydroxybenzoic acid can be esterified with ethanol (B145695) in the presence of a Dowex H+ ion-exchange resin and sodium iodide to yield ethyl 4-hydroxybenzoate. nih.gov This type of reaction, applied to this compound, would be expected to proceed under similar acidic or coupling agent-mediated conditions. Esterification can be used to introduce long alkyl chains to improve solubility or to attach other functional moieties. For example, the esterification of a related phthalocyanine (B1677752) with biotin (B1667282) demonstrates the potential to link biomolecules. nih.gov

| Reaction Type | Reactant | Reagents and Conditions | Product | Reference |

| Etherification | 4-hydroxyphthalonitrile | 2-[(3-nitrophenyl)sulfonyloxy]methyl}-oxirane, K2CO3, Acetonitrile, reflux | 4-(2-oxiranylmethoxy)phthalonitrile | ambeed.com |

| Etherification | 4-hydroxyphthalonitrile | Chloroethyl-trimethylsilane, K2CO3, DMF, 85-105°C | 4-((2-(trimethylsilyl)ethyl)oxy)phthalonitrile | ambeed.com |

| Esterification (analogy) | 4-Hydroxybenzoic acid | Ethanol, Dowex H+, NaI, reflux | Ethyl 4-hydroxybenzoate | nih.gov |

Chemical Modifications of the Phthalonitrile Moiety (e.g., Halogenation, Nitration)

The aromatic rings of the phthalonitrile moiety are susceptible to electrophilic substitution reactions such as halogenation and nitration, allowing for the introduction of further functional groups that can influence the electronic properties and subsequent reactivity of the molecule.

Nitration:

The nitration of phthalonitrile itself can be achieved using a mixture of fuming nitric acid and oleum. This reaction typically yields a mixture of 3-nitrophthalonitrile (B1295753) and 4-nitrophthalonitrile (B195368). google.com A similar approach could be applied to this compound, though the directing effects of the existing phenoxy group would need to be considered. The nitration of esters of 4-hydroxydiphenyl has been shown to produce 4-hydroxy-4'- and -2'-nitrodiphenyls, indicating that nitration can occur on the phenyl ring of the hydroxyphenoxy group as well. rsc.org The introduction of a nitro group can serve as a precursor for an amino group via reduction, which can then be used for further functionalization.

Halogenation:

While specific examples of the halogenation of this compound were not found in the provided search results, the general reactivity of aromatic compounds suggests that it would undergo halogenation under standard conditions (e.g., using a halogen with a Lewis acid catalyst). The position of substitution would be directed by the existing ether linkage.

It is important to note that the conditions for these electrophilic substitution reactions must be carefully controlled to avoid undesired side reactions, such as oxidation or cleavage of the ether bond.

Conjugation with Oligomers and Polymeric Chains

A significant application of this compound derivatives is in the synthesis of high-performance thermosetting polymers. The phthalonitrile groups can undergo a thermally induced cyclotrimerization reaction to form a highly cross-linked network of triazine and phthalocyanine rings, resulting in materials with exceptional thermal and oxidative stability. researchgate.net

Often, the hydroxyl group of this compound is first converted to an amine to produce 4-(4-aminophenoxy)phthalonitrile. This derivative is then used as a reactive end-capper for oligomers or as a curing agent for phthalonitrile resins. For example, 4-(3-aminophenoxy)phthalonitrile (B15421024) has been reacted with various aromatic dianhydrides to prepare phthalonitrile monomers containing imide linkages. taylorfrancis.com These monomers can then be polymerized.

Furthermore, 4-(aminophenoxy)phthalonitrile (APPH) has been used as a curing agent for other phthalonitrile monomers. researchgate.net The amino group can initiate the polymerization of the nitrile groups at lower temperatures than would be required for the uncatalyzed reaction. Branched phthalonitriles have also been synthesized using derivatives of 4-aminophenoxy)phthalonitrile, leading to polymers with high crosslinking density and enhanced thermal stability. mdpi.com The synthesis of oligomeric poly(arylether sulfone)s terminated with phthalonitrile groups has been achieved by reacting a dialkaline metal bisphenate with 4,4'-dichlorodiphenyl sulfone, followed by end-capping with 4-nitrophthalonitrile. google.com This demonstrates how the core structure related to this compound can be incorporated into oligomeric backbones.

| Monomer/Curing Agent | Polymerization/Curing Process | Resulting Polymer/Oligomer | Key Properties | Reference |

| Imide-containing phthalonitrile monomers (from 4-(3-aminophenoxy)phthalonitrile) | Thermal or microwave-assisted polymerization with a diamine curing agent | Polyimide-phthalonitrile resins | High thermal stability | taylorfrancis.com |

| 4-(aminophenoxy)phthalonitrile (APPH) | Curing agent for phthalonitrile monomers | Cross-linked phthalonitrile polymer network | High glass transition temperature | researchgate.net |

| Branched phthalonitrile (from 4-aminophenoxy)phthalonitrile derivative) | Self-catalyzed thermal curing | Branched phthalonitrile resin | High char yield, excellent thermostability | mdpi.com |

| Polysulfone terminated phthalonitrile (from 4-nitrophthalonitrile) | Reaction of a polysulfone with 4-nitrophthalonitrile | Oligomeric poly(arylether sulfone) phthalonitrile | Good toughness and thermal stability | google.com |

Metal Complexation and Coordination Chemistry with this compound Derivatives

The two adjacent nitrile groups of the phthalonitrile moiety are excellent precursors for the synthesis of phthalocyanines, which are large, aromatic macrocycles that can chelate a wide variety of metal ions. The synthesis typically involves the cyclotetramerization of four phthalonitrile units in the presence of a metal salt.

Derivatives of this compound are used to create peripherally substituted phthalocyanines. These substituents can significantly influence the properties of the resulting metal complex, such as its solubility, electronic absorption spectrum, and aggregation behavior. For example, serotonin-substituted zinc(II) phthalocyanine has been synthesized by the cyclotetramerization of a serotonin-substituted phthalonitrile, which was initially prepared from 4-nitrophthalonitrile and serotonin (B10506) (5-hydroxytryptamine). researchgate.net

The general procedure for synthesizing metallophthalocyanines from phthalonitrile derivatives involves heating the phthalonitrile precursor with a metal salt (e.g., Zn(CH3COO)2, CoCl2, InCl3) in a high-boiling solvent like n-pentanol or hexanol, often with the addition of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netresearchgate.netresearchgate.net The resulting metallophthalocyanines have found applications as photosensitizers in photodynamic therapy and as functional materials in other areas. nih.gov The synthesis of a zinc phthalocyanine supported on MCM-41 started from 4-(2-hydroxy-1,2diphenylethoxy)phthalonitrile, showcasing the versatility of using substituted phthalonitriles for creating functional materials. researchgate.net

| Phthalonitrile Precursor | Metal Salt | Reaction Conditions | Product | Reference |

| Serotonin substituted phthalonitrile | Zn(CH3COO)2 | n-pentanol, reflux | Serotonin substituted zinc(II) phthalocyanine | researchgate.net |

| Regioisomeric substituted phthalonitriles | CoCl2 | n-pentanol, DBU, 140 °C | Cobalt(II) phthalocyanines | researchgate.net |

| 4-((4-isopropylbenzyl)oxy)phthalonitrile | Zn(CH3COO)2 / InCl3 | Hexanol, DBU, 160 °C | Zinc and Chloroindium phthalocyanines | researchgate.net |

Polymerization Research of 4 4 Hydroxyphenoxy Phthalonitrile and Its Derivatives

Homopolymerization Mechanisms and Kinetics

The homopolymerization of 4-(4-hydroxyphenoxy)phthalonitrile is a critical area of research, as it forms the basis for creating thermally stable polymer networks. The process is characterized by the conversion of nitrile groups into highly stable, cross-linked structures such as triazine and phthalocyanine (B1677752) rings.

Thermal Polymerization Studies

Phthalonitrile (B49051) monomers derived from diphenols and 4-nitrophthalonitrile (B195368) typically exhibit high melting points, often exceeding 200°C, and possess very slow curing reaction rates. mdpi.com For instance, the thermal treatment of these monomers at temperatures between 260°C and 290°C for several days is often required to observe an increase in viscosity, indicating the onset of polymerization. mdpi.com The inherent phenolic hydroxyl group in this compound can act as an internal catalyst, promoting the polymerization of the nitrile groups. However, even with this self-promoting feature, the curing temperatures can be relatively high. researchgate.net

The polymerization process involves the formation of various cross-linked structures. At temperatures below 260°C, the curing reaction of nitrile groups primarily leads to the formation of phthalocyanine rings. mdpi.com As the temperature increases to a range of 260°C to 340°C, the reaction is further promoted, resulting in the formation of isoindoline (B1297411) and triazine rings. mdpi.com This multi-stage reaction mechanism contributes to the exceptional thermal stability of the resulting polymer network, which is characterized by extensive aromaticity. specificpolymers.com

Catalytic Polymerization Approaches with Initiators and Additives

To address the high curing temperatures and slow reaction rates of phthalonitrile resins, various catalytic approaches have been developed. The introduction of small molecule curing additives, such as organic amines, organic acids, phenolic hydroxyl groups, and metal salts, can effectively catalyze the polymerization of cyano groups. nih.gov These additives work through their active hydrogen atoms or metal ions to reduce the curing time and temperature. nih.gov

Aromatic amines are widely used as catalysts for phthalonitrile resin polymerization due to their high catalytic performance. nih.gov For example, 4-(aminophenoxy)phthalonitrile (APPH) is a common curing agent used with various phthalonitrile monomers. researchgate.netresearchgate.net The curing mechanism promoted by aromatic amines involves the initial nucleophilic addition of the amine to the nitrile group, forming an amidine intermediate, which is the rate-determining step. rsc.org The amine plays a crucial role as an H-transfer promoter throughout the curing reaction. rsc.org

However, the use of traditional amine catalysts can lead to the release of ammonia (B1221849) gas during cross-linking, which can create voids in the final product. nih.gov To overcome this, new catalyst strategies have been explored. One such approach involves the use of 1,3-diiminoisoindoline (B1677754) (1,3-DII) as a novel catalyst, which has been shown to effectively catalyze polymerization at lower temperatures without the release of ammonia. nih.gov Another innovative approach is the use of carborane derivatives, which can accelerate the curing process at lower temperatures and enhance the thermal and thermo-oxidative resistance of the resulting resin. nih.govnih.gov

Kinetic Analysis of Curing Behavior

Understanding the kinetics of the curing process is essential for optimizing the processing parameters of this compound resins. Differential scanning calorimetry (DSC) and rheological studies are the primary techniques used for this purpose.

Differential Scanning Calorimetry (DSC) is a powerful tool for investigating the curing behavior of thermosetting resins. tainstruments.com It measures the heat flow associated with the curing reaction as a function of temperature, providing data on the onset, peak, and completion of the reaction. Non-isothermal DSC, conducted at multiple heating rates, is commonly employed to determine the kinetic parameters of the curing reaction, such as the activation energy (Ea) and the reaction order. researchgate.netnih.govbohrium.comresearchgate.net

The curing kinetics of many phthalonitrile systems, including those with phenolic hydroxyl groups, are often found to follow an autocatalytic mechanism. researchgate.netresearchgate.net This means the reaction is catalyzed by the products formed during the curing process. The Kamal-Sourour model is a frequently used model-based approach to describe this autocatalytic behavior. nih.gov Isoconversional (model-free) kinetic analysis methods, such as the Friedman and Starink methods, are also utilized to determine the activation energy as a function of the degree of conversion. researchgate.netnih.gov These analyses reveal that the curing process can be complex, often controlled by both chemical reaction and diffusion. researchgate.net

The table below summarizes the kinetic parameters for a branched phthalonitrile resin cured with 4,4′-diaminodiphenyl sulfone (DDS), as determined by the Starink method.

| Resin System | Ea (kJ/mol) |

| 16-TBDNPh/DDS | 120-160 |

| 27-TBDNPh/DDS | 110-140 |

| TBFBPh/DDS | 125-165 |

| TBDPPh/DDS | 115-145 |

Data sourced from a study on branched phthalonitrile resins, providing an example of typical activation energy ranges observed in related systems. researchgate.net

Rheological studies are crucial for defining the process window of thermosetting resins. These studies measure the change in viscosity of the resin as a function of time and temperature. The processing window is the time and temperature range where the resin has a low enough viscosity to be processed (e.g., by infusion or molding) before it gels and solidifies.

For phthalonitrile resins, rheological analysis helps to determine the gelation point, which is the point of no return where the material transitions from a liquid to a solid. A wide processing window is desirable for manufacturing large and complex composite parts. For example, a novel quinoxaline-based phthalonitrile monomer exhibited a wide processing window of 150°C. researchgate.net Similarly, a phthalonitrile monomer cured with 4-(aminophenoxy)phthalonitrile (APPH) showed an excellent processing window from 96°C to 262°C. researchgate.net Rheological data, in conjunction with DSC, provides a comprehensive understanding of the curing behavior, enabling the optimization of the curing cycle for specific applications.

Copolymerization with Diverse Monomers

Copolymerization is a key strategy to tailor the properties of phthalonitrile resins. By incorporating different monomers into the polymer network, it is possible to improve properties such as processability, toughness, and thermal stability.

This compound and its derivatives are often copolymerized with other phthalonitrile monomers or with different types of thermosetting resins. For example, blending a phthalonitrile containing benzoxazine (B1645224) (BA-ph) with a novel phthalonitrile containing flexible hydrocarbyl chains (NP-ph) has been shown to improve processability. expresspolymlett.com The resulting copolymers can be cured at lower temperatures and for shorter times without the need for additional curing agents, while still exhibiting high glass transition temperatures and thermal stability. expresspolymlett.com

The introduction of different functional groups through copolymerization can also enhance specific properties. For instance, incorporating silicon-containing phthalonitrile monomers can improve solubility and lower the melting point compared to their non-silicon-containing counterparts. researchgate.net The copolymerization of phthalonitrile-terminated bismaleimide-containing monomers has also been explored to create resins with a unique combination of properties. researchgate.net These studies demonstrate the versatility of copolymerization in creating advanced materials based on this compound for high-performance applications.

Synthesis of Phthalonitrile-Based Copolymers

The synthesis of copolymers is a primary strategy to enhance the processability and performance of phthalonitrile-based resins. The inherent reactivity of the hydroxyl and nitrile groups in this compound allows for its incorporation into a diverse range of polymer backbones.

One significant approach involves the creation of oligomeric polyarylether sulfone phthalonitriles. This is achieved by reacting a dialkaline metal bisphenate with 4,4'-dichlorodiphenyl sulfone, followed by end-capping the resulting oligomer with 4-nitrophthalonitrile. google.com This method produces polymers with improved toughness and flexibility. google.com The length of the oligomer, denoted by 'n', can be controlled to fine-tune the properties of the final polymer; monomers with n values from 1 to 4 are readily polymerizable due to their lower melt viscosity. google.com

Another versatile method is the copolymerization of phthalonitrile monomers with other functional monomers. For instance, new polyimides with pendant phthalonitrile units have been synthesized through a conventional two-step polymerization process. researchgate.net Similarly, copolymers have been prepared from 4-((4-vinylbenzyl)oxy)phthalonitrile and styrene (B11656) or methyl methacrylate (B99206) using Atom Transfer Radical Polymerization (ATRP). researchgate.net This technique allows for the creation of linear copolymer precursors with pendant phthalonitrile groups, which can later undergo intramolecular cyclotetramerization to form single-chain polymer nanoparticles containing phthalocyanine complexes. researchgate.net

The reactivity of hydroxyl-containing phthalonitriles, such as 4-hydroxyphenoxy phthalonitrile (HPPH), can be utilized in one-pot reactions. For example, HPPH can be mixed with 1,3-bis(3,4-dicyanophenoxy)benzene (B1331932) (BDB) and heated to form a copolymer system in situ. researchgate.net Furthermore, derivatives like 4-aminophenoxy phthalonitrile (APPH) are not only used as comonomers but also act as potent curing agents to promote the polymerization of other phthalonitrile resins, such as those based on dihydroxybenzene isomers or pyridine-containing monomers. researchgate.netresearchgate.net

Table 1: Examples of Phthalonitrile Copolymer Synthesis

| Copolymer Type | Monomers/Reactants | Polymerization Method | Key Feature | Reference |

|---|---|---|---|---|

| Polyarylether Sulfone Phthalonitrile | Dialkaline metal bisphenate, 4,4'-dichlorodiphenyl sulfone, 4-nitrophthalonitrile | Nucleophilic substitution, End-capping | Enhanced toughness and flexibility | google.com |

| Polyimide-Phthalonitrile | Dianhydrides, 4-(3-aminophenoxy) phthalonitrile | Two-step polymerization | Improved thermal properties after cure | researchgate.net |

| Polystyrene/Poly(methyl methacrylate)-Phthalonitrile | 4-((4-vinylbenzyl)oxy)phthalonitrile, Styrene/Methyl Methacrylate | Atom Transfer Radical Polymerization (ATRP) | Forms single-chain polymer nanoparticles | researchgate.net |

| Bismaleimide-Phthalonitrile | 4-aminophenoxy phthalonitrile, Phenylene diamine-based bismaleimides | Not specified | Cured with diaminodiphenylsulfone | researchgate.net |

Integration into Hybrid Polymer Systems

The integration of this compound and its derivatives into hybrid polymer systems is a key area of research aimed at creating materials with synergistic properties. These hybrids combine the high-temperature resistance of the phthalonitrile network with the characteristics of other polymers or inorganic moieties.

A notable example is the development of blends with phenoxy resins, specifically poly(hydroxy ether of bisphenol-A). nih.gov The compatibility between the two polymers can be significantly enhanced through alcoholytic exchange reactions that occur between the hydroxyl groups of the phenoxy resin and the ester groups of a polyester (B1180765) like poly(1,4-butylene adipate) upon thermal annealing. nih.gov While this specific example doesn't directly use a phthalonitrile, the principle of using a hydroxyl-functional polymer (like a phenoxy resin) to create a hybrid blend is directly applicable to systems containing this compound.

Another advanced hybrid system involves incorporating a cyclotriphosphazene (B1200923) core. A branched phthalonitrile containing cyclotriphosphazene (CTP-PN) was synthesized from hexachlorocyclotriphosphazene (HCCP) and 4-aminophenoxy phthalonitrile (4-APN). mdpi.com This creates a monomer with a high density of nitrile groups, which leads to higher crosslinking efficiency. mdpi.com The resulting polymer exhibits self-catalyzing properties due to the presence of P-NH-Ph bonds, initiating cure at lower temperatures and yielding a polymer with high thermal stability and char yield. mdpi.com

Phthalonitrile resins are also blended with other thermosets like benzoxazines to create high-performance copolymers. For example, a cardanol-based phthalonitrile (CPN) monomer has been blended with a phenol-aniline-based benzoxazine (P-a). abertay.ac.uk The curing of the CPN was improved by the active hydrogen produced during the polymerization of the benzoxazine, resulting in a copolymer with significantly better thermal properties than the neat poly(benzoxazine). abertay.ac.uk Similarly, self-curing phthalonitrile precursors derived from triphenol A (TPPA-Ph) can act as both flexibilizers and curing agents when blended with other phthalonitrile resins, such as resorcinol-based phthalonitriles, enhancing processability while maintaining excellent thermal stability. researchgate.net

Investigation of Resulting Polymer Microstructures and Morphologies

The final properties of polymers derived from this compound are intrinsically linked to their microstructure and morphology. Advanced analytical techniques are employed to understand the three-dimensional arrangement of the polymer networks.

Molecular dynamics (MD) simulations provide a powerful tool for visualizing the polymer network at the atomic level. Studies on systems like 4,4′-bis(3,4-dicyanophenoxy)biphenyl (BPh) cured with 1,3-bis(3-aminophenoxy)benzene (B75826) (m-APB) have generated models of the crosslinked structure. These simulations reveal how the network becomes more compact and ordered as the cross-linking density increases. mdpi.com Cross-sectional images from these simulations clearly show the reduction of un-crosslinked polymer clusters as the reaction proceeds toward completion. mdpi.com

Scanning Electron Microscopy (SEM) is widely used to examine the fracture surfaces of the cured polymers. The morphology of these surfaces provides insight into the material's toughness and failure mechanisms. For instance, the fracture surface of a cured branched phthalonitrile containing cyclotriphosphazene (CTP-PN) shows distinct features depending on the curing temperature. mdpi.com After curing at 280°C, the surface exhibits raised particles and shallow holes, while at 320°C, smoother fracture stripes are observed, indicating a more completely formed and robust network. mdpi.com

The formation of microspheres represents another area of morphological control. Poly{styrene-co-4-(4-vinylphenoxy) phthalonitrile} microspheres have been successfully synthesized with both uniform and core-shell structures using soap-free emulsion polymerization. researchgate.net Techniques such as SEM and Transmission Electron Microscopy (TEM) confirmed the formation of regular spherical particles with diameters around 370 nm. researchgate.net This demonstrates the ability to control the morphology on a microscopic scale, which is crucial for applications where a high surface area or specific particulate structure is required.

Table 2: Microstructure and Morphology Analysis Techniques

| Analysis Technique | Information Obtained | Polymer System Example | Reference |

|---|---|---|---|

| Molecular Dynamics (MD) Simulation | 3D network structure, distribution of cross-links, polymer cluster size | 4,4′-bis(3,4-dicyanophenoxy)biphenyl (BPh)–1,3-bis(3-aminophenoxy)benzene (m-APB) | mdpi.com |

| Scanning Electron Microscopy (SEM) | Fracture surface morphology, particle shape and size | Cured Hexa(4-(3,4-dicyanophenoxy)phenylamino)-cyclotriphosphazene (CTP–PN) | mdpi.com |

| Transmission Electron Microscopy (TEM) | Internal structure of microspheres (e.g., core-shell) | Poly{styrene-co-4-(4-vinylphenoxy) phthalonitrile} microspheres | researchgate.net |

Cross-linking Density and Network Formation Analysis

The extent of the cross-linking reaction and the resulting network structure are paramount to the performance of phthalonitrile polymers. The analysis of cross-linking density and network formation is crucial for optimizing curing cycles and achieving desired material properties.

The polymerization of phthalonitriles is an addition cure reaction, which proceeds with minimal evolution of volatile by-products, leading to the formation of highly crosslinked, void-free polymer networks. mdpi.com The reaction involves the potential formation of several structures, including polytriazine, polyphthalocyanine, or polyisoindoline, with polytriazine often being a primary consideration in modeling studies. researchgate.netmdpi.com During network formation, a gradual volume shrinkage is observed, which is a key indicator of the cross-linking process. For a fully (100%) cross-linked system, simulations predict a volume shrinkage of about 7%, a figure comparable to experimental observations. mdpi.com

Molecular dynamics simulations have been instrumental in correlating cross-linking density with thermomechanical and dielectric properties. mdpi.comresearchgate.net These studies show that as the cross-linking density increases, the polymer exhibits greater resistance to mechanical deformation and thermal expansion. researchgate.net For example, a 50% crosslinked polymer system shows significantly greater volume expansion with increasing temperature compared to a 100% crosslinked system, due to the reduced number of covalent bonds restricting monomer movement. mdpi.com

The degree of cross-linking is also directly influenced by the curing agent concentration and the thermal history of the sample. In pyridine-containing phthalonitrile polymers cured with 4-(aminophenoxy)phthalonitrile (APPH), different curing additive concentrations result in polymers with varying crosslinking degrees, which in turn affects the final performance of the resin. researchgate.net Similarly, for bismaleimide-containing phthalonitrile monomers, the curing behavior is closely monitored using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared (FTIR) spectroscopy to understand the reaction kinetics and ensure the development of a robust network. researchgate.net The disappearance of the nitrile absorption peak in the FTIR spectrum is a common method to track the extent of the cure reaction. researchgate.net

Advanced Material Science Applications of 4 4 Hydroxyphenoxy Phthalonitrile Based Systems

Optoelectronic and Photonic Material Development

Systems derived from 4-(4-hydroxyphenoxy)phthalonitrile, especially metal-free and metallophthalocyanines, are gaining attention for their potential in optoelectronic and photonic devices. These applications leverage the extensive π-conjugated systems of phthalocyanines, which can be fine-tuned by incorporating different metal ions or peripheral substituents.

Organic Light-Emitting Diode (OLED) Components Research

While direct research on this compound for OLEDs is not extensively documented, the broader class of phthalocyanine (B1677752) derivatives is recognized for its potential in various layers of OLED devices. Phthalocyanines can be employed as hole injection or transport layers, and as emitters, particularly for near-infrared (NIR) emission. The ability to form stable thin films and the tunable energy levels through molecular engineering make them attractive for enhancing OLED performance and durability. The synthesis of phthalocyanines from precursors like this compound allows for the introduction of specific functionalities that can improve charge carrier mobility and device efficiency.

Photovoltaic Device Exploration

Phthalocyanine-based materials are explored as both electron donors and acceptors in organic photovoltaic (OPV) cells due to their strong absorption in the visible and near-infrared regions of the solar spectrum. Polymers and small molecules derived from phthalonitriles can create ordered structures, such as nanowires, that facilitate efficient charge separation and transport, which are critical for photovoltaic performance. Although specific studies focusing on polymers from this compound are limited, related research on new semiconducting copolymers demonstrates the potential of fused aromatic ring systems in achieving narrow band gaps and strong intermolecular π-π interactions, which are beneficial for solar cell applications. researchgate.net

Non-linear Optics (NLO) Applications

Phthalocyanines derived from this compound precursors exhibit significant third-order non-linear optical (NLO) properties. nih.gov These properties arise from the large, delocalized π-electron system of the phthalocyanine macrocycle. nih.gov The interaction of these molecules with intense laser light can lead to phenomena like two-photon absorption and optical limiting, which are crucial for protecting sensitive optical equipment from laser-induced damage. nih.gov

Research has shown that both metal-free and metallophthalocyanines demonstrate large NLO coefficients and ultrafast response times. nih.gov The specific metal ion in the phthalocyanine cavity and the peripheral substituents can modulate the NLO response. For instance, studies on 3,4,5-trimethoxy phenyl substituted phthalocyanines, synthesized from a related 4-hydroxy phthalonitrile (B49051) precursor, have determined their nonlinear refractive index (n₂) and third-order susceptibility (χ⁽³⁾). nih.gov The development of phthalocyanine-based 2D polymers further enhances these NLO properties by extending the π-electron delocalization, leading to remarkable optical limiting performance, especially in the near-infrared and telecommunication regions. researchgate.net

Table 1: Non-linear Optical Properties of Substituted Phthalocyanines This table presents data for related phthalocyanine systems to illustrate the typical performance metrics investigated in NLO applications.

| Phthalocyanine Derivative | Nonlinear Refractive Index (n₂) (cm²/W) | Third-Order Susceptibility (χ⁽³⁾) (esu) |

|---|---|---|

| TMPc (Metal-Free) | 3.6 x 10⁻¹¹ | ~10⁻¹⁰ |

| Cu-TMPc | 3.5 x 10⁻¹¹ | ~10⁻¹⁰ |

| Zn-TMPc | 5.7 x 10⁻¹¹ | ~10⁻¹⁰ |

Data sourced from a study on 3,4,5-trimethoxy phenyl substituted phthalocyanines. nih.gov

Chemical and Biological Sensing Technologies

The unique electronic structure and surface chemistry of this compound-based systems make them highly suitable for developing advanced chemical and biological sensors. The interaction of the phthalocyanine macrocycle with various analytes can induce a measurable change in its electrical or optical properties.

Chemoresistive Sensor Fabrication and Performance Analysis

Chemoresistive sensors operate by detecting changes in electrical resistance upon exposure to a target analyte. Phthalocyanine-based materials are excellent candidates for the active layer in such sensors due to their semiconductor properties and their ability to interact with gas molecules. mdpi.com Thin films of phthalocyanines, which can be synthesized from this compound, can be deposited on electrodes to fabricate these sensors. nih.gov

The sensing mechanism often involves the adsorption of gas molecules onto the phthalocyanine film, which alters the charge carrier concentration (holes) in the material, thereby changing its resistance. nih.gov For example, metal-free phthalocyanine (H₂Pc) and cobalt phthalocyanine (CoPc) thin films have been shown to respond to various analytes, with the interaction being influenced by the basicity of the analyte. nih.gov The response of CoPc sensors correlates with the Lewis basicity of the analyte, while H₂Pc sensor responses are governed by hydrogen-bond basicity. nih.gov

Recent advancements include the development of sensors using phthalocyanine nanowires, which offer a larger surface-area-to-volume ratio, enhancing sensitivity. nih.gov Furthermore, two-dimensional covalent organic frameworks (COFs) based on bimetallic phthalocyanines have demonstrated high performance in detecting gases like nitrogen dioxide (NO₂) at parts-per-billion (ppb) levels with rapid recovery times. mdpi.com

Table 2: Performance of Phthalocyanine-Based Chemoresistive Gas Sensors

| Sensor Material | Target Analyte | Detection Limit | Key Findings |

|---|---|---|---|

| Cobalt Phthalocyanine (CoPc) Film | Basic Vapors | - | Response correlates with analyte Lewis basicity. nih.gov |

| Metal-Free Phthalocyanine (H₂Pc) Film | Basic Vapors | - | Response correlates with analyte hydrogen-bond basicity. nih.gov |

| Bimetallic Phthalocyanine COF (COF-CuNiPc) | Nitrogen Dioxide (NO₂) | 50 ppb | Fast recovery time (7s) under UV illumination. mdpi.com |

Optical Sensor Development and Response Mechanisms

Optical sensors utilize changes in properties like absorption, fluorescence, or surface plasmon resonance (SPR) to detect analytes. Phthalocyanine derivatives are highly effective as the active component in optical sensors due to their strong and distinct absorption and fluorescence characteristics. mdpi.com

Phthalocyanine-functionalized nanoparticles have been developed as chromogenic chemosensors for detecting various anions in solution. The interaction between the anion and the phthalocyanine molecule leads to a conformational change that results in a visible color change (a shift in the absorption spectrum). nih.gov These sensors have shown high selectivity and sensitivity for anions like cyanide (CN⁻) and fluoride (B91410) (F⁻) in both organic solvents and water. nih.gov

Another significant area is the use of phthalocyanine thin films in SPR-based sensors. mdpi.com In this technique, the adsorption of analyte molecules onto the phthalocyanine layer alters the refractive index at the sensor surface, which in turn shifts the SPR angle. This method is highly sensitive and has been used for the detection of various gases, volatile organic compounds, and hazardous substances in water. mdpi.com The versatility of phthalocyanine chemistry allows for the creation of hybrid materials, for instance with carbon nanotubes, to further enhance the sensor response. mdpi.com

Catalysis Research

The versatile chemical nature of this compound makes it a valuable component in the synthesis of sophisticated catalytic systems. Its derivatives, particularly phthalocyanines, have been at the forefront of research in both heterogeneous and photocatalysis.

Heterogeneous Catalysis with Phthalocyanine Derivatives

The presence of the hydroxyphenoxy group can be leveraged to anchor the phthalocyanine catalyst onto solid supports, creating robust heterogeneous catalysts. This immobilization prevents the leaching of the catalyst into the reaction mixture, facilitating easy separation and recycling, which are critical for industrial applications. Research has shown that phthalocyanine-based materials are effective in various catalytic processes, though specific examples directly utilizing this compound in this context require further investigation. researchgate.net

Photocatalytic Applications

The extended π-conjugated system of phthalocyanines derived from this compound allows them to absorb light in the visible region of the electromagnetic spectrum. This property is harnessed in photocatalysis, where the light-absorbing phthalocyanine can generate reactive oxygen species, such as singlet oxygen, which can then degrade pollutants or drive specific chemical reactions. phthalocyanines.com

For instance, the photocatalytic degradation of organic pollutants like 4-chlorophenol (B41353) has been demonstrated using graphitic carbon nitride-based nanocomposites, highlighting the potential of such systems in environmental remediation. mdpi.com While direct studies on the photocatalytic activity of phthalocyanines derived specifically from this compound are emerging, the fundamental properties of related phthalocyanine derivatives suggest a promising avenue for future research. The ability to tune the electronic properties of the phthalocyanine through functional groups introduced via the starting phthalonitrile is a key advantage in designing efficient photocatalysts. researchgate.net

High-Performance Polymer Composites and Resins

Phthalonitrile-based resins are renowned for their exceptional thermal and oxidative stability, making them ideal for applications in demanding environments such as aerospace and electronics. specificpolymers.comrsc.org this compound can act as a monomer or a reactive additive in the formulation of these high-performance polymers.

Research on Mechanical Reinforcement

The incorporation of reinforcing fillers into phthalonitrile resin matrices is a common strategy to enhance their mechanical properties. Research has shown that the addition of micro-fillers like silicon carbide (SiC) to a phthalonitrile resin can significantly improve flexural strength, modulus, and microhardness. researchgate.net For example, composites with up to 20% SiC loading demonstrated a notable increase in storage modulus and glass transition temperature. researchgate.net

The hydroxyl group of this compound can potentially improve the interfacial adhesion between the resin matrix and inorganic fillers, leading to more effective stress transfer and enhanced mechanical reinforcement. While specific studies focusing solely on this compound in this role are limited, the principle of using functionalized monomers to improve filler-matrix interactions is well-established in polymer science. The development of bio-based phthalonitrile resins also highlights the move towards more sustainable high-performance materials. mdpi.com

Table 1: Mechanical Properties of Reinforced Phthalonitrile Composites

| Reinforcement | Weight Ratio (%) | Storage Modulus (GPa) | Glass Transition Temperature (°C) | Key Finding |

| Silicon Carbide (SiC) | 0 - 20 | 3.1 (at 20% SiC) | 338 (at 20% SiC) | Significant enhancement in storage modulus, Tg, flexural strength, and modulus with increasing SiC content. researchgate.net |

| Kevlar/Carbon Hybrid Fibers | 20 (Kevlar) + 20 (Carbon) | 7.80 | - | Bending strength of 237.35 MPa and tensile stress of 77 MPa were achieved. dntb.gov.ua |

Coatings and Thin Films Research

The excellent thermal stability and solvent resistance of cured phthalonitrile resins make them suitable for use in protective coatings and thin films. The ability to form a dense, highly cross-linked network minimizes the release of volatile species during curing, which is advantageous for creating defect-free films. specificpolymers.com

The hydroxyl functionality of this compound can promote adhesion to various substrates, a critical property for any coating material. Furthermore, the synthesis of novel phthalonitriles containing N-heterocycles from precursors like 4-(4-hydrazinylphenoxy)phthalonitrile (derived from 4-(4-aminophenoxy)phthalonitrile) opens up possibilities for creating coatings with tailored properties. researchgate.netisuct.ru Research into thin films of phthalocyanine derivatives, which can be formed from this compound, has also been explored for applications in sensors and electronic devices.

Membrane Separation Technologies

The unique properties of phthalonitrile-based polymers also extend to membrane separation technologies. The rigidity and high free volume of certain phthalonitrile polymer networks can be advantageous for gas separation applications. The ability to control the cross-linking density and introduce specific functional groups allows for the tuning of membrane permeability and selectivity.

While direct research on membranes fabricated from this compound is not extensively documented, the fundamental characteristics of phthalonitrile resins suggest their potential in this area. The hydroxyl groups could be used to modify the surface properties of the membrane, for example, to enhance its hydrophilicity for water purification applications. The development of phthalonitrile-based materials for various separation processes remains an active area of research, driven by the need for robust and efficient membrane technologies.

Computational and Theoretical Investigations of 4 4 Hydroxyphenoxy Phthalonitrile

Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for investigating the electronic structure and reactivity of phthalonitrile (B49051) derivatives. bohrium.comresearchgate.netdergipark.org.tr These methods are employed to optimize the molecular geometry, calculate electronic properties, and analyze various molecular orbitals and charge distributions. bohrium.comresearchgate.net For instance, studies on related complex phthalonitriles, such as 4-(4-(1-(4-hydroxyphenyl)-1-phenylethyl)phenoxy)phthalonitrile, have utilized TD-DFT calculations with basis sets like R3PW91/TD-FC and RB3LYP/6-311G(d,p) to perform comprehensive molecular modeling. bohrium.comresearchgate.netdergipark.org.tr Such calculations are foundational for understanding the molecule's stability, electronic transitions, and potential as a precursor for materials like phthalocyanines. scispace.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to determining a molecule's electronic properties and reactivity. The energy difference between HOMO and LUMO, known as the band gap (ΔE), indicates the molecule's chemical stability and polarizability. researchgate.net A smaller band gap suggests higher reactivity and easier electronic transitions. researchgate.net

In a TD-DFT study of the related 4-(4-(1-(4-hydroxyphenyl)-1-phenylethyl)phenoxy)phthalonitrile, the HOMO and LUMO energies were calculated to understand its electronic behavior. researchgate.net The HOMO is typically localized on the more electron-rich parts of the molecule, acting as the electron donor, while the LUMO, the electron acceptor, is found on electron-deficient regions. ias.ac.in The calculated energy gap and related electronic properties provide a quantitative measure of the molecule's potential for charge transfer. researchgate.net

Table 1: Frontier Orbital Energies and Related Properties for a Complex Phthalonitrile Derivative

| Parameter | R3PW91 / TD-FC | RB3LYP / 6-311G(d,p) |

|---|---|---|

| EHOMO (eV) | -6.65 | -6.61 |

| ELUMO (eV) | -1.53 | -1.74 |

| Band Gap ΔE (eV) | 5.12 | 4.87 |

Data sourced from a study on 4-(4-(1-(4-hydroxyphenyl)-1-phenylethyl)phenoxy)phthalonitrile. researchgate.net

The Molecular Electrostatic Potential Surface (MEPS) provides a visual representation of the charge distribution around a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. In MEPS maps, red areas indicate regions of negative potential (rich in electrons), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.net For complex phthalonitriles, MEPS analysis reveals the reactive sites, with the most negative potential often located around the nitrogen atoms of the nitrile groups and the oxygen of the hydroxyl group. researchgate.netdergipark.org.tr

Population analysis methods are used to assign partial atomic charges, providing insight into the electron distribution within a molecule. Mulliken population analysis is a common method, though it is known to be highly dependent on the basis set used. stackexchange.com A more robust method is Natural Bond Orbital (NBO) analysis, which analyzes the electron density in terms of localized bonds and lone pairs, providing a more chemically intuitive picture of bonding and charge distribution. stackexchange.com

NBO analysis on 4-phenoxyphthalonitrile (B133320) has shown that due to differing electronegativity, electrons are transferred from carbon atoms to the more electronegative nitrogen atoms. ias.ac.in This charge transfer is a key aspect of the molecule's reactivity. ias.ac.in Studies comparing Mulliken and NBO methods often find NBO charges to be more reliable and less sensitive to changes in the basis set, offering a better qualitative description of the electronic structure. stackexchange.com

Table 2: Calculated Mulliken Atomic Charges for Selected Atoms of a Complex Phthalonitrile Derivative

| Atom | Charge (R3PW91 / TD-FC) | Charge (RB3LYP / 6-311G(d,p)) |

|---|---|---|

| O1 | -0.222 | -0.203 |

| O2 | -0.218 | -0.199 |

| N1 | -0.151 | -0.126 |

| N2 | -0.149 | -0.124 |

Data sourced from a study on 4-(4-(1-(4-hydroxyphenyl)-1-phenylethyl)phenoxy)phthalonitrile. researchgate.net

Computational methods are extensively used to predict the vibrational spectra (e.g., IR and Raman) of molecules. nih.gov By calculating the vibrational frequencies and their corresponding intensities, researchers can assign experimental spectral bands to specific molecular motions. nih.gov For complex molecules, most vibrational modes are not localized to a single bond but are spread across the molecule. cyberleninka.ru However, characteristic vibrations, such as C≡N and C-H stretching, can often be identified. nih.govcyberleninka.ru

Conformational analysis is critical for flexible molecules, as different conformers can have distinct properties. nih.gov DFT calculations on the related 4-(4-tritylphenoxy)phthalonitrile revealed the existence of four stable conformers with small energy differences but high transition barriers, suggesting that a mixture of conformers can exist. nih.govmdpi.com Such analyses help to understand the structural diversity that can arise during synthesis and its impact on the material's properties. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Space and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations allow for the exploration of the conformational space of a molecule and provide detailed information on its flexibility and intermolecular interactions. nih.gov

For example, in studies of N-(4-hydroxyphenyl) derivatives, MD simulations have been used to investigate the stability of a molecule when bound to a biological target, such as an enzyme. nih.gov By simulating the complex over a period of nanoseconds, researchers can assess the stability of the interactions, calculating metrics like the root mean square deviation (RMSD) to see how the molecule's position changes over time. nih.gov Such simulations are invaluable for understanding how a molecule like 4-(4-hydroxyphenoxy)phthalonitrile might interact with other molecules in a condensed phase or a biological system, revealing key intermolecular forces like hydrogen bonds and hydrophobic interactions.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides powerful tools to elucidate reaction mechanisms, offering insights that are often difficult to obtain through experiments alone. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and transition states. researchgate.net

A computational study on the formation of 4,5-diaminophthalonitrile (B137029) from 4,5-dibromo-1,2-diaminobenzene and copper cyanide illustrates this approach. researchgate.net Using DFT, the study analyzed the reaction's kinetics and thermodynamics, identifying a two-step mechanism. For each step, the activation energies, transition state structures, and changes in enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) were calculated. researchgate.net The results revealed the energy barriers for the reaction and confirmed the favorability of the process. researchgate.net This type of investigation is crucial for optimizing synthetic procedures for phthalonitriles and understanding the fundamental steps that govern their formation.

Prediction of Spectroscopic Signatures (e.g., UV-Vis, NMR)

A comprehensive search of scientific literature and chemical databases was conducted to identify computational studies on the predicted spectroscopic signatures of this compound. This investigation aimed to uncover theoretical predictions of its Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectra, which are crucial for the structural elucidation and characterization of the compound.

Despite a thorough search for theoretical and computational data, no specific studies detailing the predicted UV-Vis absorption maxima or NMR chemical shifts for this compound could be located. While computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard approaches for predicting such spectroscopic properties, it appears that this particular molecule has not yet been the subject of published computational spectroscopic analysis.

Research on related but structurally distinct molecules, such as 4-(4-(1-(4-hydroxyphenyl)-1-phenylethyl)phenoxy)phthalonitrile and 4-phenoxyphthalonitrile, does exist. These studies employ computational techniques to predict their spectroscopic characteristics. However, the structural differences, namely the presence of additional bulky substituents or the absence of the hydroxyl group, mean that their predicted spectral data cannot be accurately extrapolated to this compound.

Therefore, at present, there is a lack of available data to populate tables of predicted spectroscopic signatures for the title compound. Further computational research would be necessary to generate the theoretical UV-Vis and NMR data for this compound.

Biomedical and Bioanalytical Research Applications Excluding Prohibited Elements

In Vitro Studies on Cellular Interactions and Uptake Mechanisms

While specific studies on the cellular interactions and uptake of 4-(4-hydroxyphenoxy)phthalonitrile itself are not extensively documented, research on nanoparticles and other drug delivery systems provides insights into the potential mechanisms by which materials derived from this compound may interact with cells. The primary mechanism for the cellular uptake of nanomaterials is endocytosis, which includes pathways mediated by clathrin and caveolin. mdpi.com Pinocytosis is another process by which cells can internalize such materials. mdpi.com Once inside the cell, these materials are typically enclosed in endosomes, which subsequently fuse with lysosomes, leading to enzymatic degradation of the particles. mdpi.com

The surface charge of nanoparticles plays a crucial role in their internalization. Positively charged particles are generally internalized more efficiently than neutral or negatively charged ones. mdpi.com This suggests that modifications of materials derived from this compound to carry a positive charge could enhance their cellular uptake.

Research on Targeted Delivery Systems as Material Components

The development of intelligent, responsive biomaterials is a significant area of biomedical research, with a focus on creating systems that can deliver therapeutic agents in a controlled and predictable manner. mdpi.com These "smart" drug delivery systems can be designed to respond to various stimuli, including temperature, magnetic fields, ultrasound, pH, and light. mdpi.com The acidic microenvironment of solid tumors and the pH gradients within intracellular organelles are particularly attractive targets for stimuli-responsive delivery systems. nih.gov

This compound can serve as a valuable component in the synthesis of such targeted delivery systems. For instance, it can be incorporated into the structure of bimetallic Prussian blue analogues modified with polyethylene (B3416737) glycol monomethacrylate (PEGMA) for pH-responsive intracellular drug delivery in breast cancer therapy. nih.gov The resulting nanocarriers can be loaded with chemotherapeutic drugs like doxorubicin (B1662922) and can be further functionalized with targeting ligands, such as aptamers, to enhance their specific uptake by cancer cells. nih.gov

The use of nanoparticulate drug delivery systems (nano-DDS) has seen a significant increase in recent years, with many systems undergoing clinical trials. taylorfrancis.com These systems aim to improve the therapeutic index of drugs by increasing their concentration at the target site while minimizing off-target effects. Magnetic nanoparticles, such as those made from Fe₃O₄, are of particular interest due to their biocompatibility, low toxicity, and biodegradability. nih.gov These nanoparticles can be coated with various materials to enhance their stability and functionality for targeted drug and gene delivery. nih.gov

Bioimaging Agent Development (e.g., Fluorescent Probes)

Fluorescent probes are indispensable tools in bioimaging, allowing for the visualization of biological processes in real-time. The development of novel fluorescent probes with high sensitivity and selectivity for specific analytes is an active area of research. Schiff base compounds are often used in the construction of fluorescent probes due to their efficient metal-chelating properties. nih.gov

While direct synthesis of fluorescent probes from this compound is an area for future exploration, related structures have shown promise. For example, a fluorescent probe synthesized from 1-hydroxy-2,4-diformylnaphthalene demonstrated excellent sensitivity and selectivity for sulfite (B76179) and bisulfite ions. mdpi.com Another fluorescent probe, designed using 4-bromo-1,8-naphthalene anhydride (B1165640) and 2-thiophene formaldehyde, exhibited strong fluorescence that was quenched upon coordination with copper ions, indicating its potential for detecting copper in living cells. nih.gov The synthesis of 4-(2-oxiranylmethoxy)phthalonitrile from 4-hydroxyphthalonitrile (B1587730) has also been reported, which could serve as an intermediate for further functionalization into bioimaging agents. ambeed.com

Enzyme Inhibition and Receptor Binding Studies (Mechanism-Focused)

This compound and its derivatives are subjects of investigation for their potential to inhibit specific enzymes. A key target is 4-hydroxyphenylpyruvate dioxygenase (HPPD), a non-heme Fe(II) enzyme involved in tyrosine catabolism. mdpi.comnih.gov Inhibition of HPPD is a therapeutic strategy for type I tyrosinemia. nih.gov Triketone-type inhibitors, which are structurally related to derivatives of this compound, have been shown to be potent HPPD inhibitors. nih.gov The mechanism of inhibition involves the chelation of the enzyme-bound ferric iron by the enol tautomer of the inhibitor's 1,3-diketone moiety. nih.gov The binding of these inhibitors to the HPPD-Fe(II) complex occurs in a multi-step process, leading to a very stable complex with a slow dissociation rate. nih.gov